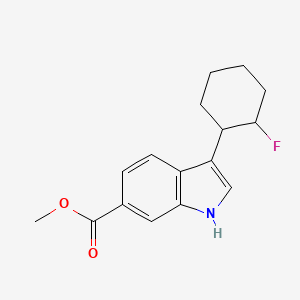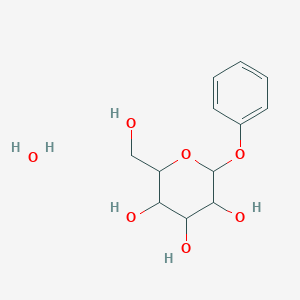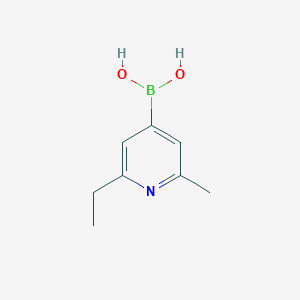![molecular formula C20H19N3O4 B12501503 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid](/img/structure/B12501503.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Photo-Leucine: is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker. It is used in peptide synthesis and photoaffinity labeling, allowing for the study of cellular targets and protein-protein interactions upon UV light irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-Photo-Leucine is synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the leucine amino acid. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is used to protect the amino group during the synthesis process. The reaction conditions typically involve the use of organic solvents and reagents such as triisopropylsilane and succinimidyl 4,4′-azipentanoate .
Industrial Production Methods: Industrial production of Fmoc-L-Photo-Leucine involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the compound is built step-by-step on a solid support, followed by purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Photo-Leucine undergoes various chemical reactions, including:
Photoactivation: Upon UV light irradiation (∼360 nm), the diazirine group forms a highly reactive carbene species that can covalently bond with nearby molecules.
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions:
Photoactivation: UV light (∼360 nm) irradiation.
Fmoc Deprotection: Piperidine or 4-methylpiperidine in organic solvents.
Major Products Formed:
Photoactivation: Covalent adducts with target molecules.
Fmoc Deprotection: Free amino group for further reactions.
Scientific Research Applications
Chemistry: Fmoc-L-Photo-Leucine is used in the synthesis of peptides and small-molecule probes. It allows for the incorporation of photo-crosslinking sites into peptides, enabling the study of protein-protein interactions and cellular mechanisms .
Biology: In biological research, Fmoc-L-Photo-Leucine is used for photoaffinity labeling to identify and study protein interactions and cellular targets. It helps in understanding the function of proteins and their interactions within the cell .
Medicine: The compound is used in drug discovery research to identify and validate molecular targets. It aids in the development of new therapeutic agents by providing insights into the interactions between drugs and their targets .
Industry: Fmoc-L-Photo-Leucine is used in the development of diagnostic tools and biosensors. Its photo-crosslinking properties enable the creation of stable and specific probes for detecting biomolecules .
Mechanism of Action
Mechanism: Fmoc-L-Photo-Leucine exerts its effects through photoactivation. Upon UV light irradiation, the diazirine group forms a reactive carbene species that can covalently bond with nearby molecules. This covalent bonding allows for the capture and identification of interacting proteins and other biomolecules .
Molecular Targets and Pathways: The compound targets proteins and other biomolecules within the cell. It is used to study protein-protein interactions, post-translational modifications, and cellular signaling pathways .
Comparison with Similar Compounds
Fmoc-L-Photo-Methionine: Another diazirine-containing, Fmoc-protected amino acid used for photo-crosslinking.
Fmoc-L-Photo-Phenylalanine: Similar to Fmoc-L-Photo-Leucine but with a phenylalanine backbone.
Fmoc-L-Photo-Proline: A diazirine-containing, Fmoc-protected proline amino acid used for similar applications.
Uniqueness: Fmoc-L-Photo-Leucine is unique due to its leucine backbone, which provides specific hydrophobic interactions and structural properties. Its diazirine group allows for efficient photo-crosslinking, making it a valuable tool in studying protein interactions and cellular mechanisms .
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid |
InChI |
InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25) |
InChI Key |
GDWMJFRPAHGSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)

![N-[4-(glycylamino)phenyl]furan-2-carboxamide](/img/structure/B12501474.png)
![Propyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501476.png)
![Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12501488.png)
![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)
